Faicar Faicar 5-formamido-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide is a 1-(phosphoribosyl)imidazolecarboxamide. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 5-formamido-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide(2-).
Phosphoribosyl formamidocarboxamide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
FAICAR is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Faicar is a natural product found in Homo sapiens, Apis cerana, and Caenorhabditis elegans with data available.
Phosphoribosyl formamidocarboxamide is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 13018-54-7
VCID: VC21082256
InChI: InChI=1S/C10H15N4O9P/c11-8(18)5-9(13-3-15)14(2-12-5)10-7(17)6(16)4(23-10)1-22-24(19,20)21/h2-4,6-7,10,16-17H,1H2,(H2,11,18)(H,13,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1
SMILES: C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=O)C(=O)N
Molecular Formula: C10H15N4O9P
Molecular Weight: 366.22 g/mol

Faicar

CAS No.: 13018-54-7

Cat. No.: VC21082256

Molecular Formula: C10H15N4O9P

Molecular Weight: 366.22 g/mol

* For research use only. Not for human or veterinary use.

Faicar - 13018-54-7

Specification

Description 5-formamido-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide is a 1-(phosphoribosyl)imidazolecarboxamide. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a 5-formamido-1-(5-phospho-D-ribosyl)imidazole-4-carboxamide(2-).
Phosphoribosyl formamidocarboxamide is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
FAICAR is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Faicar is a natural product found in Homo sapiens, Apis cerana, and Caenorhabditis elegans with data available.
Phosphoribosyl formamidocarboxamide is a metabolite found in or produced by Saccharomyces cerevisiae.
CAS No. 13018-54-7
Molecular Formula C10H15N4O9P
Molecular Weight 366.22 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(4-carbamoyl-5-formamidoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C10H15N4O9P/c11-8(18)5-9(13-3-15)14(2-12-5)10-7(17)6(16)4(23-10)1-22-24(19,20)21/h2-4,6-7,10,16-17H,1H2,(H2,11,18)(H,13,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1
Standard InChI Key ABCOOORLYAOBOZ-KQYNXXCUSA-N
Isomeric SMILES C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC=O)C(=O)N
SMILES C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=O)C(=O)N
Canonical SMILES C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=O)C(=O)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator